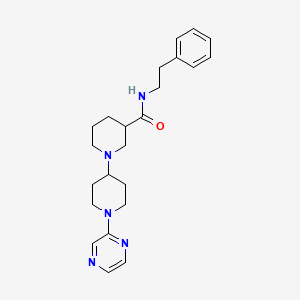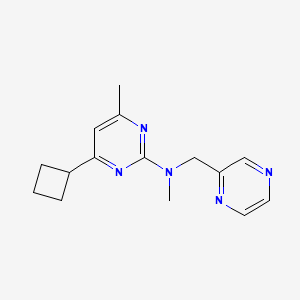
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide, also known as PEPB, is a novel compound that has gained attention in the scientific community for its potential as a therapeutic agent. PEPB is a bipiperidine derivative that has been synthesized through a multi-step process involving pyrazine and piperidine.
Wirkmechanismus
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide exerts its effects through the modulation of various signaling pathways. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of MAPKs, which are involved in the regulation of cell growth and differentiation. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to improve cognitive function and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has several advantages as a therapeutic agent for laboratory experiments. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide is a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to have low toxicity, which makes it a safe compound to use in laboratory experiments. However, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has several limitations as a therapeutic agent. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has poor solubility in water, which makes it difficult to administer in vivo. Additionally, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has poor bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide. One potential direction is to investigate the efficacy of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the mechanism of action of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in regulating inflammation and oxidative stress. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide in vivo. Overall, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has shown promising results as a therapeutic agent and warrants further investigation.
Synthesemethoden
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been synthesized through a multi-step process involving pyrazine and piperidine. The synthesis of N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide involves the reaction of 2-bromoethyl benzene with pyrazine-2-carboxylic acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The reduction product is then reacted with 1,4-dibromobutane to yield the bipiperidine intermediate, which is then converted to N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide through the reaction with 3-isocyanato-1-phenylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been shown to have potential as a therapeutic agent for various diseases. In recent years, N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has been extensively studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide has also been shown to exhibit neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-1-(1-pyrazin-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c29-23(26-11-8-19-5-2-1-3-6-19)20-7-4-14-28(18-20)21-9-15-27(16-10-21)22-17-24-12-13-25-22/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSMLUUOTLXYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC=CN=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1'-pyrazin-2-yl-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5302169.png)

![4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5302188.png)
![4-phenoxy-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5302203.png)
![6-(2-methylpyrrolidin-1-yl)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5302214.png)
![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B5302221.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5302226.png)


![7-(3,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5302237.png)